(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one
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Overview
Description
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one is a chiral compound that belongs to the class of tetrahydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one typically involves the reaction of a bromophenyl ethylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one
- 1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one (racemic mixture)
- 1-(1-(4-Chlorophenyl)ethyl)tetrahydropyrimidin-2(1H)-one
Uniqueness
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the bromine atom also imparts distinct chemical properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C12H15BrN2O |
---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
1-[(1S)-1-(4-bromophenyl)ethyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-9(10-3-5-11(13)6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8H2,1H3,(H,14,16)/t9-/m0/s1 |
InChI Key |
JYMNPBFCRPNOJW-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N2CCCNC2=O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCNC2=O |
Origin of Product |
United States |
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